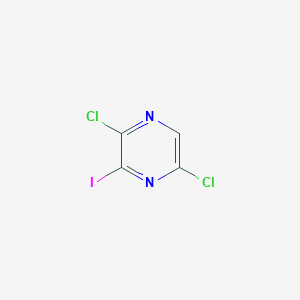

2,5-Dichloro-3-iodopyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dichloro-3-iodopyrazine: is an organic compound belonging to the pyrazine family It is characterized by the presence of two chlorine atoms and one iodine atom attached to a pyrazine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2,5-dichloropyrazine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

化学反応の分析

反応の種類:

置換反応: 2,5-ジクロロ-3-ヨードピラジンは、ヨウ素原子または塩素原子が、アミン、チオール、アルコキシドなどの他の求核剤に置き換わる求核置換反応を起こす可能性があります。

酸化反応: この化合物は、使用される酸化剤に応じて、さまざまな誘導体に酸化することができます。

還元反応: 2,5-ジクロロ-3-ヨードピラジンの還元は、置換パターンが異なるピラジン誘導体の形成につながる可能性があります。

一般的な試薬と条件:

求核置換: ジメチルスルホキシドやジメチルホルムアミドなどの極性非プロトン性溶媒中のアジ化ナトリウム、チオラートカリウム、またはアルコキシドナトリウムなどの試薬。

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム、三酸化クロム、または過酸化水素などの酸化剤。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、または炭素担持パラジウムを用いた触媒水素化などの還元剤。

生成される主な生成物:

- 使用される求核剤に応じて、さまざまな官能基を持つ置換ピラジン。

- 追加の酸素含有官能基を持つ酸化誘導体。

- 置換パターンが変更された還元ピラジン誘導体。

4. 科学研究での応用

化学: 2,5-ジクロロ-3-ヨードピラジンは、有機合成におけるビルディングブロックとして使用されます。これは、複素環式化合物や医薬品を含む、より複雑な分子の合成のための前駆体として役立ちます。

生物学: 生物学的研究において、この化合物は生物活性分子の可能性について調査されています。これは、抗菌活性、抗ウイルス活性、または抗がん活性を示す可能性があり、創薬の候補として考えられています。

医学: この化合物のユニークな構造により、生物学的標的に結合することができ、新しい治療薬の開発につながる可能性があります。医学的な応用におけるその有効性と安全性を調べるための研究が進行中です。

産業: 工業部門では、2,5-ジクロロ-3-ヨードピラジンは、特殊化学品、農薬、および特定の特性を持つ材料の製造に使用されています。その反応性と多様性により、さまざまな製造プロセスで役立っています。

科学的研究の応用

Chemistry: 2,5-Dichloro-3-iodopyrazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and versatility make it valuable in various manufacturing processes.

作用機序

2,5-ジクロロ-3-ヨードピラジンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、またはDNAなどの分子標的に結合する可能性があります。この化合物のハロゲン原子は、生物学的分子とハロゲン結合を形成し、それらの活性と機能に影響を与えることができます。さらに、そのピラジン環は、π-π相互作用や水素結合に関与し、その生物学的効果をさらに調節することができます。

6. 類似化合物の比較

類似化合物:

2,5-ジクロロピラジン: ヨウ素原子が欠如しており、反応性と用途が異なります。

3-ヨードピラジン: ヨウ素原子のみが含まれており、化学的特性が異なります。

2,5-ジブロモピラジン:

ユニークさ: 2,5-ジクロロ-3-ヨードピラジンは、ピラジン環に塩素原子とヨウ素原子の両方が存在するため、ユニークです。ハロゲンのこの組み合わせにより、他の類似化合物では見られない特定の反応性と特性が与えられます。その二重ハロゲン化により、さまざまな化学的変換が可能になり、さまざまな分野で応用されています。

類似化合物との比較

2,5-Dichloropyrazine: Lacks the iodine atom, leading to different reactivity and applications.

3-Iodopyrazine: Contains only the iodine atom, resulting in distinct chemical properties.

2,5-Dibromopyrazine:

Uniqueness: 2,5-Dichloro-3-iodopyrazine is unique due to the presence of both chlorine and iodine atoms on the pyrazine ring. This combination of halogens imparts specific reactivity and properties that are not observed in other similar compounds. Its dual halogenation allows for diverse chemical transformations and applications in various fields.

特性

分子式 |

C4HCl2IN2 |

|---|---|

分子量 |

274.87 g/mol |

IUPAC名 |

2,5-dichloro-3-iodopyrazine |

InChI |

InChI=1S/C4HCl2IN2/c5-2-1-8-3(6)4(7)9-2/h1H |

InChIキー |

PYTFMZWBUQTMFS-UHFFFAOYSA-N |

正規SMILES |

C1=C(N=C(C(=N1)Cl)I)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

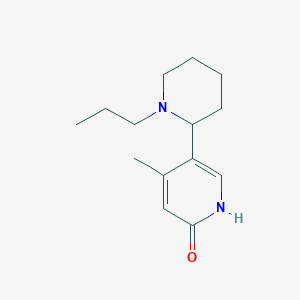

![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)

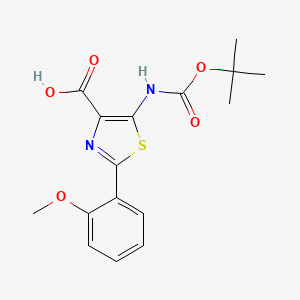

![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)

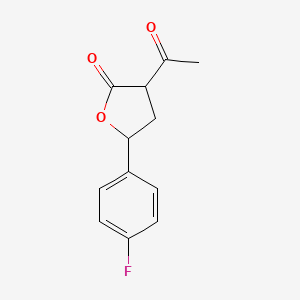

![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)

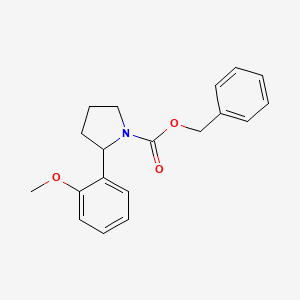

![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)